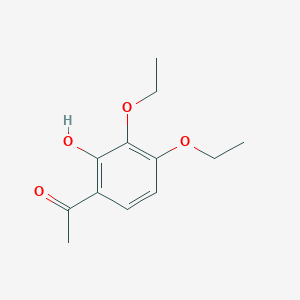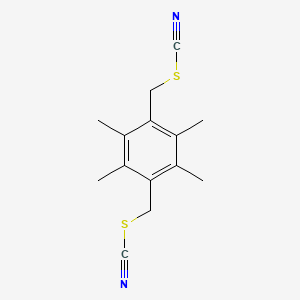
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene is an organic compound characterized by the presence of four methyl groups and two thiocyanatomethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2,4,5-tetramethylbenzene.
Bromination: The methyl groups at the 3 and 6 positions are brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Thiocyanation: The brominated intermediate is then reacted with potassium thiocyanate in the presence of a copper(I) catalyst to introduce the thiocyanatomethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
化学反应分析
Types of Reactions
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The thiocyanatomethyl groups can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanatomethyl groups can be reduced to form methylamine derivatives.
Substitution: The thiocyanatomethyl groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Methylamine derivatives.
Substitution: Corresponding substituted benzene derivatives.
科学研究应用
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene involves its interaction with molecular targets through its thiocyanatomethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution, which can modify the activity of biological molecules or materials.
相似化合物的比较
Similar Compounds
1,2,4,5-Tetramethylbenzene: Lacks the thiocyanatomethyl groups, making it less reactive in certain chemical reactions.
1,2,3,5-Tetramethylbenzene: Different substitution pattern on the benzene ring, leading to different chemical properties.
1,2,3,4-Tetramethylbenzene: Another isomer with a different substitution pattern.
属性
CAS 编号 |
70477-55-3 |
|---|---|
分子式 |
C14H16N2S2 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
[2,3,5,6-tetramethyl-4-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C14H16N2S2/c1-9-10(2)14(6-18-8-16)12(4)11(3)13(9)5-17-7-15/h5-6H2,1-4H3 |
InChI 键 |
QOBUTQBFVKUEQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1CSC#N)C)C)CSC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


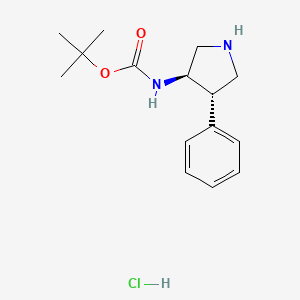
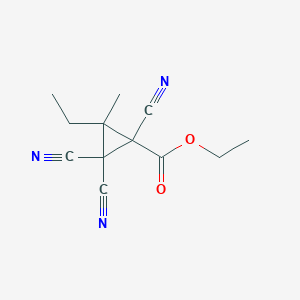
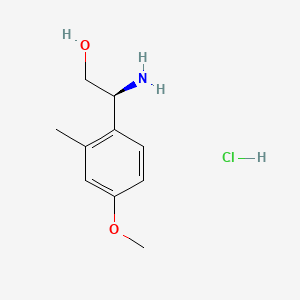
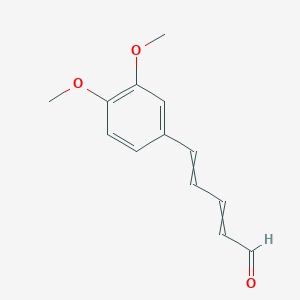

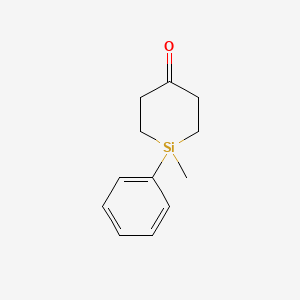
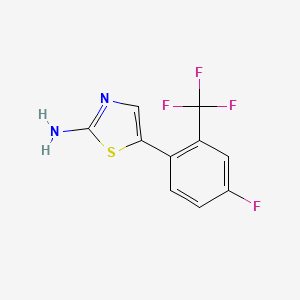

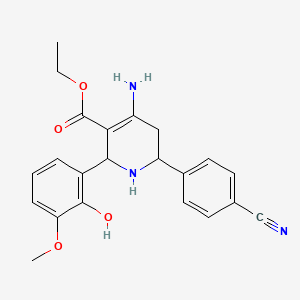

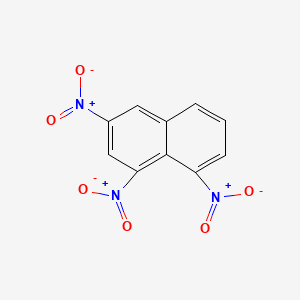
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
